rac Desfluoro Citalopram Acetamide
Description
Properties
Molecular Formula |
C₂₀H₂₄N₂O₂ |
|---|---|
Molecular Weight |
324.42 |
Synonyms |
1-(3-(Dimethylamino)propyl)-1-phenyl-1,3-dihydroisobenzofuran-5-carboxamide |
Origin of Product |
United States |
Fundamental Contextualization and Chemical Identity
Definitional Framework within Citalopram (B1669093) Chemical Space
Rac-Desfluoro Citalopram Acetamide (B32628) is recognized primarily as a related compound or impurity of Citalopram. chemicea.comscbt.com Citalopram is a well-known selective serotonin (B10506) reuptake inhibitor (SSRI) characterized by a fluorophenyl group and a nitrile (cyanide) functional group. chemicea.comnih.gov Compounds like rac-Desfluoro Citalopram Acetamide are significant in the pharmaceutical industry, where they serve as reference standards for quality control during the manufacturing of the active pharmaceutical ingredient (API). sigmaaldrich.comsigmaaldrich.comsynzeal.comavantorsciences.com Their presence and quantity are carefully monitored to ensure the purity and consistency of the final drug product.
The nomenclature "rac-Desfluoro Citalopram Acetamide" precisely describes its chemical nature:
rac: Indicates that the compound is a racemic mixture, meaning it contains equal amounts of two enantiomers (mirror-image isomers).
Desfluoro: Signifies the absence of a fluorine atom that is a defining feature of the parent Citalopram molecule. opulentpharma.com In this derivative, the 4-fluorophenyl group of citalopram is replaced by a simple phenyl group.
Acetamide: This part of the name indicates a modification of the nitrile group found on the phthalane ring system of Citalopram. Instead of a carbon triple-bonded to a nitrogen atom (C≡N), an acetamide group (-NHCOCH3) is present. However, the search results more commonly identify a related impurity, "Desfluoro Citalopram," which retains the nitrile group but lacks the fluorine atom. opulentpharma.compharmaffiliates.com The acetamide variant represents a further structural deviation.
Structural Classification of Racemic Desfluoro Citalopram Acetamide as a Derivative
Rac-Desfluoro Citalopram Acetamide is classified as a derivative of Citalopram due to distinct and specific modifications to the parent structure. The core structure of Citalopram is 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile. nih.gov
The structural changes that define rac-Desfluoro Citalopram Acetamide are:
Substitution of the Phenyl Ring: The fluorine atom at the 4-position of the phenyl group is absent. This changes the electronic properties of the aromatic ring system.
Modification of the Functional Group: The cyano (nitrile) group at the 5-position of the isobenzofuran (B1246724) ring is replaced by an acetamide group.
A closely related and more frequently documented impurity is Desfluoro Citalopram, which features the first modification (loss of fluorine) but retains the original nitrile group. chemicea.comusp.org This compound is chemically named 1-(3-(dimethylamino)propyl)-1-phenyl-1,3-dihydroisobenzofuran-5-carbonitrile. pharmaffiliates.compharmaffiliates.com The acetamide derivative represents a further transformation, potentially arising from a different synthetic route or degradation pathway.
Historical and Current Relevance in Chemical Research
The primary relevance of rac-Desfluoro Citalopram Acetamide and its close relatives, like Desfluoro Citalopram, is in the field of pharmaceutical analysis and quality control. synzeal.com Regulatory bodies like the United States Pharmacopeia (USP) specify reference standards for impurities to be used in official tests and assays. avantorsciences.comusp.org
These compounds are crucial for:
Impurity Profiling: Manufacturers of Citalopram must identify and quantify any impurities in their product. Having a certified reference standard of a potential impurity like Desfluoro Citalopram allows for accurate analytical method development and validation. synzeal.compharmaffiliates.com
Process Chemistry: The presence of specific impurities can provide insight into the chemical synthesis process, highlighting potential side reactions or incomplete conversions. wipo.int For example, the absence of fluorine might suggest an issue with the starting materials used in the synthesis.
Reference Standards: Companies specializing in chemical standards produce and certify these compounds, which are then used by pharmaceutical laboratories for release testing of their products. sigmaaldrich.comsigmaaldrich.com Desfluoro Citalopram is available as a reference material from various suppliers for this purpose. scbt.comusp.orgsynthinkchemicals.com
While direct research into the intrinsic properties of rac-Desfluoro Citalopram Acetamide is not widely published, its significance is established through its role as a key analytical tool for ensuring the quality of Citalopram.
Data Tables
Table 1: Chemical Identity Comparison
| Property | Citalopram | rac-Desfluoro Citalopram |
| IUPAC Name | 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile | 1-[3-(dimethylamino)propyl]-1-phenyl-1,3-dihydro-2-benzofuran-5-carbonitrile pharmaffiliates.com |
| Molecular Formula | C₂₀H₂₁FN₂O nih.gov | C₂₀H₂₂N₂O opulentpharma.compharmaffiliates.com |
| Molecular Weight | 324.4 g/mol nih.gov | 306.41 g/mol opulentpharma.com |
| CAS Number (Free Base) | 59729-33-8 synzeal.com | 1026009-77-7 opulentpharma.compharmaffiliates.comlgcstandards.com |
Table 2: Available Forms of Desfluoro Citalopram Reference Material
| Compound Name | Salt Form | CAS Number | Molecular Formula | Molecular Weight |
| rac Desfluoro Citalopram Oxalate (B1200264) | Oxalate | 1093072-86-6 scbt.compharmaffiliates.com | C₂₂H₂₄N₂O₅ scbt.com | 396.44 g/mol scbt.com |
| rac Desfluoro Citalopram Hydrobromide | Hydrobromide | 1332724-04-5 lgcstandards.com | C₂₀H₂₂N₂O · HBr lgcstandards.com | Not specified |
Synthetic Methodologies and Process Chemistry Research
Strategies for Racemic Synthesis of Desfluoro Citalopram (B1669093) Acetamide (B32628)
The racemic synthesis of Desfluoro Citalopram Acetamide would logically begin with the synthesis of its immediate precursor, rac-Desfluoro Citalopram. This precursor, 1-[3-(dimethylamino)propyl]-1-phenyl-1,3-dihydroisobenzofuran-5-carbonitrile, is a known Citalopram-related compound. synthinkchemicals.comcleanchemlab.com The synthesis would likely mirror the established routes to Citalopram, but starting with a phenyl Grignard reagent instead of a 4-fluorophenyl Grignard reagent. The final step would be the N-acetylation of rac-Desfluoro Citalopram.
The primary precursor for the final acetylation step is rac-Desfluoro Citalopram. The synthesis of this precursor can be envisioned through the reaction of 5-cyanophthalide (B15270) with a suitable Grignard reagent, followed by the introduction of the dimethylaminopropyl side chain.
A key alternative strategy involves modifying the side chain precursor itself. Instead of starting with a dimethylaminopropyl group, a precursor with a protected amino group or a different functional group that can be later converted to the acetamide could be used. However, the most direct route involves the acetylation of the final tertiary amine, which under certain conditions can lead to the formation of an acylammonium salt, followed by demethylation and acetylation. A more plausible route would involve the acetylation of a desmethyl-desfluoro-citalopram precursor.
The conversion of the tertiary amine in Desfluoro Citalopram to the corresponding acetamide is a critical step. Direct acetylation of tertiary amines is not a standard transformation. A more likely pathway would involve the N-demethylation of Desfluoro Citalopram to form the secondary amine, Desmethyl-Desfluoro-Citalopram, followed by acetylation.
Alternatively, a process analogous to the purification of Citalopram, where desmethyl impurities are removed by acylation, could be adapted. google.com This involves treating the crude product containing the secondary amine impurity with an acylating agent. google.com
For the acetylation of the secondary amine precursor, various reagents could be employed. Isopropenyl acetate (B1210297) has been shown to be an effective acylating agent for amines, often under solvent- and catalyst-free conditions. researchgate.net Standard acylating agents such as acetic anhydride (B1165640) or acetyl chloride in the presence of a base to neutralize the resulting acid would also be effective.
Table 1: Potential Reagents for Acetylation of Desmethyl-Desfluoro-Citalopram
| Reagent | Typical Conditions | Advantages |
| Acetic Anhydride | With a tertiary amine base (e.g., triethylamine) or pyridine | Readily available, high reactivity |
| Acetyl Chloride | With a non-nucleophilic base | Highly reactive |
| Isopropenyl Acetate | Neat or in a suitable solvent, often catalyst-free | Green reagent, produces acetone (B3395972) as a byproduct |
Development of Enantioselective Synthetic Approaches
Given the importance of stereochemistry in the biological activity of Citalopram and its analogs, developing an enantioselective synthesis for a specific enantiomer of Desfluoro Citalopram Acetamide would be a significant scientific endeavor. nih.gov
An enantioselective synthesis would likely focus on the asymmetric construction of the chiral quaternary center of the Desfluoro Citalopram backbone. This could potentially be achieved through an asymmetric Grignard addition to a phthalide (B148349) precursor in the presence of a chiral ligand or catalyst. While specific catalysts for this exact transformation are not documented, research into asymmetric additions to carbonyls is extensive and could provide a starting point for catalyst design.
The use of chiral auxiliaries provides another established method for controlling stereochemistry. A chiral auxiliary could be attached to the side chain or the phthalide ring system to direct the stereochemical outcome of a key bond-forming reaction. Following the establishment of the chiral center, the auxiliary would be removed. This approach, while often effective, can be less atom-economical than catalytic methods.
Mechanistic Elucidation of Formation as a Process-Related Impurity
Desfluoro Citalopram Acetamide could potentially form as a process-related impurity during the synthesis of other pharmaceutical compounds, particularly if precursors with structural similarities are used. Its formation would likely arise from unintended side reactions.
If a process utilizes a Desmethyl-Desfluoro-Citalopram intermediate, and an acetylating agent is present in a subsequent step or as a reagent impurity, the formation of Desfluoro Citalopram Acetamide is plausible. For instance, if acetic anhydride were used as a water scavenger in a reaction mixture containing the secondary amine, N-acetylation could occur.
The presence of a desfluoro impurity in the starting materials for Citalopram synthesis, combined with a purification step involving acylation to remove desmethyl impurities, could also lead to the formation of rac-Desfluoro Citalopram Acetamide. google.com The mechanism would involve the acylation of the secondary amine of the desmethyl-desfluoro-citalopram impurity.
Identification of Degradation Pathways and Byproducts
Forced degradation studies are essential in identifying potential impurities that can arise when a drug substance is exposed to various stress conditions such as hydrolysis, oxidation, and photolysis. In the case of citalopram, a key degradation pathway involves the hydrolysis of the nitrile group (a carbon triple-bonded to a nitrogen) on the phthalane ring system.
Under hydrolytic conditions, particularly in an alkaline medium, the nitrile group of citalopram can be converted to a carboxamide group, yielding Citalopram EP Impurity A , also known as Citalopram Amide. synzeal.commolcan.comusp.org This impurity is chemically identified as (1RS)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide. synzeal.com The formation of this amide is a well-documented degradation pathway. Current time information in Bangalore, IN.
Another significant degradation route for citalopram is oxidation, which can lead to the formation of Citalopram N-Oxide . pharmaffiliates.com Photolytic degradation, or degradation upon exposure to light, can also generate a variety of byproducts.
While "rac Desfluoro Citalopram Acetamide" was the initial compound of interest, the primary amide-related impurity identified in degradation studies is the carboxamide formed from the hydrolysis of the cyano group. The "desfluoro" designation indicates the absence of the fluorine atom on the phenyl ring. The formation of a desfluoro acetamide derivative would necessitate starting materials or intermediates lacking this fluorine atom and a subsequent or concurrent reaction leading to an acetamide group.
Table 1: Key Degradation Products of Citalopram
| Degradation Product | Formation Condition | Chemical Transformation |
| Citalopram EP Impurity A (Citalopram Amide) | Hydrolysis (especially alkaline) | Hydrolysis of the nitrile group to a carboxamide. synzeal.comCurrent time information in Bangalore, IN. |
| Citalopram N-Oxide | Oxidation | Oxidation of the tertiary amine. pharmaffiliates.com |
This table is generated based on available data and does not include "this compound" due to a lack of specific literature.
Investigation of Side Reactions during Citalopram Synthesis
The synthesis of citalopram involves multiple chemical steps, each with the potential for side reactions that can introduce impurities into the final product. The core of the citalopram molecule is a substituted phthalane ring. The introduction of the dimethylaminopropyl side chain and the fluorophenyl group must be carefully controlled to prevent the formation of structural analogs.
One potential area for side reactions is the Grignard reaction used to introduce the fluorophenyl group. Incomplete reaction or side reactions with the solvent or other functional groups can lead to impurities. Furthermore, the final cyclization step to form the dihydroisobenzofuran ring is critical.
The formation of desfluoro-citalopram would occur if the starting material, 4-bromophthalide, is reacted with a phenylmagnesium halide that is not fluorinated. If such a desfluoro intermediate were then subjected to conditions that could generate an acetamide group, "this compound" could theoretically be formed. However, this is speculative as it is not a commonly reported impurity.
Other known process-related impurities of citalopram include those arising from starting materials and intermediates, such as 1-(3-(Dimethylamino)propyl)-1-phenyl-1,3-dihydroisobenzofuran-5-carbonitrile , which is the direct desfluoro analog of citalopram. pharmaffiliates.com
Chemical Process Optimization for Purity Profile Control
To minimize the formation of degradation products and synthetic byproducts, rigorous control of the manufacturing process is essential. This involves several key strategies:
Control of Starting Material Quality: Ensuring the purity of starting materials, such as 5-cyanophthalide and 4-fluorophenylmagnesium bromide, is the first line of defense against the introduction of impurities.
Optimization of Reaction Conditions: Parameters such as temperature, reaction time, pH, and the choice of solvents and reagents are carefully optimized for each step of the synthesis to maximize the yield of the desired product and minimize side reactions. For instance, controlling the pH during workup and purification steps can prevent the hydrolysis of the nitrile group to the corresponding amide.
Purification Techniques: Advanced purification techniques, such as column chromatography and recrystallization, are employed to remove impurities from the final API. The choice of solvent for recrystallization is critical for selectively precipitating the pure citalopram while leaving impurities in the solution.
In-Process Controls: Implementing in-process analytical testing allows for the monitoring of the reaction progress and the detection of any impurity formation in real-time, enabling adjustments to be made to the process as needed.
Through a combination of these optimization strategies, the level of known impurities, including the citalopram amide, can be effectively controlled to meet the stringent requirements of regulatory authorities.
Advanced Analytical Research and Characterization
Chromatographic Methodologies for Separation and Quantification
Chromatography is the cornerstone for separating rac-Desfluoro Citalopram (B1669093) Acetamide (B32628) from related substances and for its quantification. Various chromatographic techniques offer unique advantages for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of citalopram and its related compounds, including desfluoro analogs. nih.gov Method development for rac-Desfluoro Citalopram Acetamide would logically be based on established reversed-phase (RP-HPLC) methods. These methods are known for their robustness and efficiency in separating compounds of similar polarity. nih.govrjptonline.org
Development and validation of an HPLC method would involve optimizing several key parameters to ensure specificity, linearity, accuracy, and precision. nih.gov For instance, studies on citalopram have utilized statistical experimental design to fine-tune factors like buffer pH, mobile phase flow rate, and column temperature to achieve optimal separation from its impurities. nih.gov A typical method would employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and organic solvents such as methanol (B129727) and acetonitrile. rjptonline.org Detection is commonly performed using UV or fluorescence detectors, with the latter offering enhanced sensitivity for certain compounds. nih.govnih.gov
Table 1: Illustrative HPLC Method Parameters for Analysis of Citalopram Analogs
| Parameter | Condition | Source |
| Column | Inertsil C18 | rjptonline.org |
| Mobile Phase | Methanol : Phosphate Buffer (pH 3.4) : Acetonitrile (55:40:5 v/v/v) | rjptonline.org |
| Flow Rate | 1.0 - 1.35 mL/min | nih.govrjptonline.org |
| Column Temperature | 25°C | nih.gov |
| Detection | UV at 254 nm or Fluorescence | rjptonline.orgnih.gov |
| Linear Range | e.g., 10-50 µg/mL | rjptonline.org |
This table represents typical conditions for citalopram and its analogs; specific optimization for rac-Desfluoro Citalopram Acetamide would be required.
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for assessing the purity of pharmaceutical compounds and for identifying volatile organic impurities. rajournals.inrajournals.in While less common for primary analysis of large, polar molecules like citalopram analogs compared to HPLC, GC is invaluable for detecting residual solvents and other small, volatile impurities that may be present from the synthesis process.
Headspace GC is a specific technique used for the simultaneous determination and quantification of organic volatile impurities in citalopram active pharmaceutical ingredients (APIs). rajournals.inrajournals.in For non-volatile impurities, derivatization might be necessary to increase the volatility of the analyte for GC analysis. GC-MS methods have been developed for the determination of citalopram and its metabolites in various matrices, utilizing capillary columns like HP-5MS for separation. mdpi.com Such methods demonstrate high sensitivity and selectivity, making them suitable for trace-level impurity profiling. mdpi.com
Table 2: Representative GC-MS Parameters for Citalopram-Related Compound Analysis
| Parameter | Condition | Source |
| Technique | Headspace GC for volatile impurities; GC-MS for broader profiling | rajournals.inmdpi.com |
| Column | HP-5MS (30 m × 0.25 mm i.d., 0.25 µm) or similar | mdpi.com |
| Carrier Gas | Helium | mdpi.com |
| Flow Rate | 1 mL/min | mdpi.com |
| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | mdpi.com |
This table outlines general GC conditions used for citalopram and related substances.
Supercritical Fluid Chromatography (SFC) has emerged as a valuable green alternative to normal and reversed-phase HPLC, particularly for chiral separations. The technique uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, which reduces the consumption of organic solvents. researchgate.net
SFC is highly effective for the enantiomeric separation of citalopram, and by extension, its racemic analogs like rac-Desfluoro Citalopram Acetamide. researchgate.net Studies have shown successful separation on chiral stationary phases, such as the Chiralpak AD column. The method involves optimizing the mobile phase composition (e.g., CO2 with an alcohol modifier like methanol, ethanol, or 2-propanol), as well as temperature and pressure, to achieve the desired resolution and selectivity between enantiomers. researchgate.net The addition of a small amount of an amine, like diethylamine, to the modifier can significantly improve peak shape and resolution. researchgate.net
Table 3: Exemplary SFC Conditions for Chiral Separation of Citalopram
| Parameter | Condition | Source |
| Column | Chiralpak AD (semi-preparative) | researchgate.net |
| Mobile Phase | Supercritical CO2 with 10% 2-Propanol modifier | researchgate.net |
| Additive | 0.1% Diethylamine | researchgate.net |
| Temperature | 35°C | researchgate.net |
| Detection | UV | researchgate.net |
This table is based on a method developed for citalopram base and serves as a strong starting point for rac-Desfluoro Citalopram Acetamide.
Since the target compound is racemic ("rac"), chiral chromatography is essential for separating its two enantiomers (R and S forms). The pharmacological and metabolic profiles of enantiomers can differ significantly, making their separation and quantification critical. nih.govresearchgate.net Citalopram itself is a racemate, and its therapeutic activity is primarily attributed to the S-enantiomer (escitalopram). researchgate.net
Chiral separations can be achieved using both HPLC and SFC. researchgate.netnih.gov In the context of HPLC, stereospecific methods have been developed using chiral stationary phases (CSPs) like acetylated beta-cyclodextrin (B164692) columns. nih.gov These methods allow for the determination of the enantiomeric ratio in a sample. nih.gov The validation of such a method would demonstrate its suitability for pharmacokinetic studies or for ensuring the enantiomeric purity of a desired stereoisomer. nih.gov
Table 4: Chiral HPLC Method Parameters for Citalopram Enantiomers
| Parameter | Condition | Source |
| Column | Acetylated beta-cyclobond | nih.gov |
| Mode | Reverse-phase | nih.gov |
| Detection | Fluorescence | nih.gov |
| Limit of Quantification | e.g., 3 ng/mL for each enantiomer | nih.gov |
This table highlights a validated method for citalopram enantiomers, adaptable for its desfluoro acetamide analog.
Spectroscopic and Spectrometric Techniques for Structural Elucidation
While chromatography separates and quantifies the compound, spectroscopic techniques are required to definitively determine its molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including rac-Desfluoro Citalopram Acetamide. High-resolution 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment of each atom in the molecule, allowing for the confirmation of its constitution and connectivity.
For rac-Desfluoro Citalopram Acetamide, ¹H NMR would be used to identify the number and types of protons present. For example, distinct signals would be expected for the aromatic protons, the protons of the propylamino chain, the methylene (B1212753) protons of the dihydroisobenzofuran ring, and the methyl protons of the acetamide group. The chemical shifts, integration values, and coupling patterns of these signals would be used to piece together the molecular structure. ¹³C NMR would complement this by identifying all unique carbon atoms. While specific experimental data for rac-Desfluoro Citalopram Acetamide is not publicly available, a hypothetical analysis can be constructed based on its structure.
Table 5: Hypothetical ¹H NMR Data Interpretation for Desfluoro Citalopram Acetamide
| Proton Environment | Expected Chemical Shift (ppm) Range | Multiplicity |
| Aromatic protons (phenyl ring) | ~7.2-7.4 | Multiplet |
| Aromatic protons (benzofuran ring) | ~7.5-7.8 | Multiplets |
| Methylene protons (-O-CH₂-) | ~5.1-5.3 | Doublets (AB system) |
| Methylene protons (-N-CH₂-CH₂-CH₂-) | ~2.2-3.0 | Multiplets |
| Acetyl methyl protons (-CO-CH₃) | ~2.0 | Singlet |
| N-Methyl protons (-N(CH₃)₂) | ~2.2 | Singlet (if N,N-dimethyl) |
| Propyl chain protons | ~1.5-2.5 | Multiplets |
This table is a generalized prediction. Actual chemical shifts would need to be determined experimentally.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR)
The ¹H NMR spectrum of rac Desfluoro Citalopram Acetamide is expected to exhibit a series of distinct signals corresponding to the various protons within the molecule. The aromatic protons on the phenyl and isobenzofuran (B1246724) rings would appear in the downfield region, typically between 7.0 and 8.0 ppm, with their splitting patterns providing information about their substitution patterns. The protons of the propylamino chain would resonate in the more upfield region, with the N-methyl protons appearing as a sharp singlet. The methylene protons adjacent to the nitrogen and the chiral center would show more complex splitting patterns due to their diastereotopic nature.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each unique carbon atom. Key signals would include those for the quaternary carbons of the isobenzofuran and phenyl rings, the nitrile carbon, the carbonyl carbon of the acetamide group, and the aliphatic carbons of the propylamino side chain.
Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shift Ranges for this compound
| Functional Group | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 8.0 | 110 - 150 |
| CH₂-O | 4.5 - 5.5 | 65 - 75 |
| CH (Chiral Center) | 3.5 - 4.5 | 40 - 50 |
| CH₂-N | 2.5 - 3.5 | 50 - 60 |
| N-CH₃ | 2.0 - 2.5 | 40 - 45 |
| CH₂ (Propyl Chain) | 1.5 - 2.5 | 20 - 30 |
| C=O (Amide) | - | 165 - 175 |
| C≡N (Nitrile) | - | 115 - 125 |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)
To definitively assign the complex NMR spectra, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling correlations, helping to trace the connectivity of protons within the propylamino side chain and the aromatic spin systems.
HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)
Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.
Fragmentation Pattern Analysis for Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion of this compound, allowing for the determination of its elemental formula. Subsequent Tandem Mass Spectrometry (MS/MS) experiments involve the isolation and fragmentation of the parent ion. The resulting fragmentation pattern is a unique fingerprint of the molecule. Key fragmentation pathways would likely involve the cleavage of the propylamino side chain, loss of the acetamide group, and fragmentation of the isobenzofuran ring system. Analysis of these fragment ions allows for a piece-by-piece confirmation of the proposed structure.
Table 2: Predicted Key Mass Fragments for this compound
| Fragment | Proposed Structure |
| [M+H]⁺ | Intact protonated molecule |
| [M - CH₃CONH₂]⁺ | Loss of the acetamide group |
| [M - C₃H₇N(CH₃)₂]⁺ | Cleavage of the dimethylaminopropyl side chain |
| [C₈H₇N]⁺ | Fragment corresponding to the phthalonitrile (B49051) moiety |
Quantitative Analysis of Related Compounds
The high sensitivity and selectivity of techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) make them ideal for the quantitative analysis of related compounds or impurities. By developing a validated LC-MS/MS method, it is possible to detect and quantify trace levels of starting materials, synthetic by-products, or degradation products in a sample of this compound.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Vibrational and electronic spectroscopy provide complementary information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for its key functional groups. A sharp, strong band around 2220-2230 cm⁻¹ would confirm the presence of the nitrile (C≡N) group. The carbonyl (C=O) stretch of the acetamide group would be expected in the range of 1650-1680 cm⁻¹. The C-O-C stretching of the ether linkage in the isobenzofuran ring would appear in the 1050-1250 cm⁻¹ region. Aromatic C-H and aliphatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like methanol or ethanol, would show absorption maxima corresponding to the electronic transitions within the aromatic chromophores of the molecule. The phenyl and isobenzofuran ring systems would give rise to characteristic absorption bands in the UV region, likely between 200 and 300 nm.
Impurity Profiling and Chemical Stability Studies (In Vitro)
Understanding the impurity profile and chemical stability of a pharmaceutical compound is a critical aspect of its development.
Impurity Profiling: A systematic study would be conducted to identify and quantify any potential impurities in a synthesized batch of this compound. This involves the use of high-resolution chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometric detection. Potential impurities could include residual starting materials, reagents, or by-products formed during the synthesis.
Chemical Stability Studies (In Vitro): To assess the intrinsic chemical stability, the compound would be subjected to forced degradation studies under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. These conditions typically include exposure to acidic, basic, and neutral hydrolysis, oxidation, heat, and photolysis. The degradation products formed under each condition would be separated, identified, and characterized using techniques like LC-MS/MS and NMR. This information is crucial for determining the appropriate storage conditions and shelf-life of the compound.
Forced Degradation Studies (Chemical Stress Testing)
Forced degradation, or stress testing, is a critical component in the development of stability-indicating analytical methods. It involves subjecting the compound to conditions more severe than accelerated stability testing to predict its degradation pathways and to ensure the analytical method can separate the active ingredient from its degradation products. researchgate.netbiomedres.us
While specific forced degradation data for this compound is not available in the public domain, studies on Citalopram provide significant insights into the potential behavior of its amide derivatives under stress conditions. nih.govscielo.br A key degradation product identified in the forced degradation of Citalopram is Citalopram Carboxamide , which is formed through the hydrolysis of the nitrile group of Citalopram. scielo.br The presence of the amide group in this impurity makes it a suitable surrogate for understanding the potential degradation of this compound.
In a systematic forced degradation study of Citalopram, the formation of Citalopram Carboxamide was observed under various stress conditions, highlighting the susceptibility of the amide linkage. scielo.br The following table summarizes the likely degradation behavior of an amide-containing citalopram derivative based on these findings.
| Stress Condition | Reagent/Parameters | Observation for Citalopram Carboxamide (as a proxy) |
| Acidic Hydrolysis | 2 mol L⁻¹ HCl, 85 °C, 48 h | Formation of Citalopram Carboxamide was noted. scielo.br |
| Alkaline Hydrolysis | 0.1 mol L⁻¹ NaOH, 85 °C, 0.5 h | Citalopram almost completely degraded to Citalopram Carboxamide. scielo.br |
| Oxidative Degradation | 30% H₂O₂, Room Temp, 48 h | Citalopram Carboxamide was not observed as a degradation product under these conditions. scielo.br |
| Thermal Degradation | Solid state, 50 °C, 31 days | Citalopram proved to be stable to heat in the solid state. scielo.br |
| Photolytic Degradation | Simulated sunlight | Citalopram showed moderate degradation at pH 9 with a half-life of 65 days. nih.gov Photolytic conditions also contributed to the formation of various degradation products. scielo.br |
This table is constructed based on data for Citalopram and its degradation to Citalopram Carboxamide, serving as a predictive model for this compound.
The rapid and extensive conversion to Citalopram Carboxamide under alkaline conditions underscores the lability of the amide bond to base-catalyzed hydrolysis. scielo.br This suggests that this compound would also be highly susceptible to degradation in alkaline environments. The formation under acidic conditions, although less pronounced, indicates that acid-catalyzed hydrolysis is also a potential degradation pathway. scielo.br The stability of the related compound under oxidative stress suggests that the amide functionality is relatively robust to oxidation. scielo.br
Long-Term Chemical Stability Assessment
Long-term stability studies are performed under recommended storage conditions to establish the re-test period for a drug substance or the shelf life for a drug product. For this compound, specific long-term stability data is not publicly available. However, general principles and data from related compounds can provide an indication of its stability profile.
A study on the long-term physical stability of Citalopram Hydrobromide in oral solid foams provides some relevant insights. nih.gov It was found that the solid form of Citalopram Hydrobromide was affected by storage conditions, with recrystallization occurring more rapidly in the presence of certain additives and higher humidity. nih.gov To ensure long-term stability, storage in a cold and dry environment was recommended. nih.gov
Given the hydrolytic instability of the amide group, as suggested by the forced degradation studies of the related Citalopram Carboxamide, it can be inferred that the long-term stability of this compound would be significantly influenced by temperature and humidity.
Predicted Long-Term Stability Behavior of this compound:
| Storage Condition | Predicted Outcome |
|---|---|
| Recommended (e.g., 25°C/60% RH) | Potential for slow hydrolysis over time, leading to the formation of the corresponding carboxylic acid degradant. |
| Accelerated (e.g., 40°C/75% RH) | Increased rate of degradation, primarily through hydrolysis. |
| Refrigerated (e.g., 2-8°C) | Expected to be significantly more stable, with minimal degradation. |
| Protection from Light | Recommended, as photolytic degradation is a known pathway for Citalopram and its derivatives. scielo.brnih.gov |
This table represents a predictive assessment based on the known chemical properties of related compounds.
Profiling of Related Substances and Degradants
The profiling of related substances and degradants is a crucial aspect of pharmaceutical analysis, ensuring the purity and safety of the drug substance. For this compound, a comprehensive profile of its specific process-related impurities and degradation products is not detailed in the literature. However, an analysis of the impurities of Citalopram can suggest potential related substances for its desfluoro-acetamide analogue.
The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) list several impurities for Citalopram. scielo.br These include process impurities and degradation products.
Potential Related Substances and Degradants of this compound:
| Compound Name | Type | Potential Origin |
| rac Desfluoro Citalopram Carboxylic Acid | Degradant | Hydrolysis of the acetamide group. |
| rac Desfluoro Desmethyl Citalopram Acetamide | Process Impurity / Metabolite | Incomplete methylation during synthesis or N-demethylation. |
| This compound N-Oxide | Degradant / Metabolite | Oxidation of the tertiary amine. |
This table is a predictive list based on the known impurities of Citalopram and general degradation pathways.
Analytical techniques such as High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS), are instrumental in the separation, identification, and quantification of these related substances. nih.govscielo.br The development of a stability-indicating HPLC method would be essential for the accurate profiling of this compound and its impurities. Such a method would need to be validated for specificity, linearity, accuracy, precision, and robustness to ensure reliable monitoring of the compound's purity over time. nih.gov
Stereochemical Investigations and Enantiomeric Properties
Assessment of Enantiomeric Purity and Impurity Profiling
There is no available scientific literature detailing the assessment of enantiomeric purity or impurity profiling specifically for rac Desfluoro Citalopram (B1669093) Acetamide (B32628) . Methods for the chiral separation of citalopram and its primary metabolites are well-established, often employing techniques like capillary electrophoresis and high-performance liquid chromatography (HPLC) with chiral stationary phases. Current time information in Bangalore, IN. These methods are crucial for resolving the (S)- and (R)-enantiomers of citalopram, as the pharmacological activity resides almost exclusively in the S-enantiomer (escitalopram). chemicea.com
For the related compound, rac Desfluoro Citalopram , it is recognized as an impurity of citalopram. chemicea.compharmaffiliates.comscbt.com While analytical reference standards for rac Desfluoro Citalopram are commercially available, specific studies detailing its enantiomeric purity assessment and the typical profile of its own impurities are not described in the reviewed literature.
Data Table: Enantiomeric Purity and Impurity Profiling of rac Desfluoro Citalopram Acetamide
| Parameter | Findings |
| Analytical Method for Enantiomeric Purity | No data available |
| Typical Enantiomeric Excess (% ee) | No data available |
| Known Stereoisomeric Impurities | No data available |
| Analytical Techniques for Impurity Profiling | No data available |
Comparative Chemical Reactivity and Stability of Individual Enantiomers
No research findings are available on the comparative chemical reactivity and stability of the individual enantiomers of This compound .
For the parent compound, citalopram, the stability of its enantiomers is generally considered comparable under standard pharmaceutical storage conditions. However, subtle differences in reactivity could emerge in specific chemical environments or during metabolic processes, though this is not a prominent topic in the existing literature. Without experimental data on the acetamide derivative, any discussion on the potential influence of the acetamide group on the stereocenter's stability or reactivity would be purely speculative.
Data Table: Comparative Reactivity and Stability of this compound Enantiomers
| Property | S-Enantiomer | R-Enantiomer |
| Thermal Stability | No data available | No data available |
| Photostability | No data available | No data available |
| Reactivity towards Acids/Bases | No data available | No data available |
| Rate of Racemization | No data available | No data available |
Stereoselective Interactions with Biological Macromolecules in Isolated Systems (In Vitro)
There are no published in vitro studies on the stereoselective interactions of This compound with any biological macromolecules. The following subsections reflect this absence of data.
No data is available regarding the differential binding of the enantiomers of This compound to protein targets.
In contrast, the stereoselective binding of citalopram enantiomers is well-documented. The S-enantiomer, escitalopram (B1671245), exhibits a significantly higher affinity for the human serotonin (B10506) transporter (SERT) than the R-enantiomer. lgcstandards.comnih.gov This differential binding is the basis for its therapeutic action as a selective serotonin reuptake inhibitor (SSRI). chemicea.com Studies on citalopram analogues have shown that the S-enantiomers consistently have a higher binding affinity at SERT. nih.gov It is unknown how the replacement of the fluorine atom and the modification of the nitrile group to an acetamide would impact this stereoselectivity.
Data Table: Differential Protein Binding of this compound Enantiomers
| Protein Target | S-Enantiomer Binding Affinity (e.g., Ki, IC50) | R-Enantiomer Binding Affinity (e.g., Ki, IC50) |
| Serotonin Transporter (SERT) | No data available | No data available |
| Dopamine Transporter (DAT) | No data available | No data available |
| Norepinephrine Transporter (NET) | No data available | No data available |
There is a complete lack of information on enantiomer-specific enzyme inhibition or substrate recognition for the enantiomers of This compound .
For citalopram, its metabolism is stereoselective and mediated by cytochrome P450 (CYP) enzymes. Studies have shown that CYP2C19, CYP2D6, and CYP3A4 are involved in the N-demethylation of citalopram, with a preference for the S-enantiomer. synthinkchemicals.com This leads to different plasma concentrations of the enantiomers of citalopram and its metabolites. nih.gov Whether the enantiomers of a desfluoro acetamide derivative would be recognized and metabolized differently by these or other enzymes has not been investigated.
Data Table: Enantiomer-Specific Enzyme Interactions of this compound
| Enzyme | S-Enantiomer Interaction (e.g., IC50, Km) | R-Enantiomer Interaction (e.g., IC50, Km) |
| CYP2C19 | No data available | No data available |
| CYP2D6 | No data available | No data available |
| CYP3A4 | No data available | No data available |
Metabolic Pathway Research and Biotransformation Studies in Vitro/non Human, Non Clinical
Elucidation of Metabolic Transformations (e.g., Hydrolysis, Oxidation)
The metabolic fate of rac Desfluoro Citalopram (B1669093) Acetamide (B32628) is anticipated to involve several key transformations, primarily centered on its core structure, which it shares with Citalopram, and the introduced acetamide group. The predicted pathways include oxidation and hydrolysis.
While no experimental data exists for rac Desfluoro Citalopram Acetamide, high-resolution analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy would be essential for the definitive identification of its metabolites in in vitro systems. Based on the metabolism of Citalopram, the following biotransformation products of this compound are predicted:
Predicted Biotransformation Products of this compound
| Predicted Metabolite | Predicted Precursor | Transformation Type |
| Desfluoro Demethylcitalopram Acetamide | This compound | N-demethylation |
| Desfluoro Didesmethylcitalopram Acetamide | Desfluoro Demethylcitalopram Acetamide | N-demethylation |
| Desfluoro Citalopram Acetamide N-oxide | This compound | N-oxidation |
| Desfluoro Citalopram Propionic Acid | This compound | Deamination and Oxidation |
| Desfluoro Citalopram Amine | This compound | Amide Hydrolysis |
In vitro studies using isolated enzyme systems, such as human liver microsomes (HLMs) and cytosolic fractions, would be instrumental in elucidating the specific metabolic pathways. It is hypothesized that oxidative metabolism would predominantly occur in the microsomal fraction, while hydrolytic pathways involving amidases could be present in both microsomal and cytosolic fractions.
Investigation of Enzyme-Mediated Biotransformations
The biotransformation of this compound is expected to be mediated by a concert of enzymes, primarily from the Cytochrome P450 superfamily, with potential contributions from other hydrolases.
Drawing parallels from Citalopram, the metabolism of this compound is likely to be significantly influenced by several CYP450 isoenzymes. nih.govnih.gov In vitro studies with human liver microsomes have demonstrated that the N-demethylation of Citalopram to its primary metabolite, demethylcitalopram, is mainly catalyzed by CYP2C19 and CYP3A4, with a smaller contribution from CYP2D6. nih.govnih.govyoutube.com The subsequent demethylation to didesmethylcitalopram is predominantly mediated by CYP2D6. nih.govnih.gov Furthermore, the N-oxidation of Citalopram to Citalopram N-oxide is also a CYP2D6-mediated process. nih.govpatsnap.com It is therefore highly probable that these same enzymes would be involved in the corresponding metabolic steps of this compound.
Predicted CYP450 Involvement in this compound Metabolism
| Metabolic Reaction | Predicted Primary Contributing CYP Isoenzymes |
| N-demethylation to Desfluoro Demethylcitalopram Acetamide | CYP2C19, CYP3A4, CYP2D6 |
| N-demethylation to Desfluoro Didesmethylcitalopram Acetamide | CYP2D6 |
| N-oxidation to Desfluoro Citalopram Acetamide N-oxide | CYP2D6 |
The presence of the acetamide group in this compound introduces a potential site for hydrolysis by amidases. jove.com Amide hydrolysis is a recognized pathway in drug metabolism, leading to the formation of a carboxylic acid and an amine. jove.com In this case, hydrolysis of the acetamide moiety would yield Desfluoro Citalopram Amine and acetic acid. This reaction could be catalyzed by various amidases present in the liver and other tissues. nih.gov
Additionally, the formation of the propionic acid derivative of Citalopram involves monoamine oxidases (MAO-A and MAO-B) and aldehyde oxidase. nih.govnih.govnih.gov It is plausible that a similar pathway exists for this compound, leading to the formation of Desfluoro Citalopram Propionic Acid.
Structure Activity Relationship Sar and Molecular Interaction Studies in Vitro
Impact of Acetamide (B32628) Moiety and Structural Modifications on In Vitro Binding Profiles
The replacement of the 5-cyano group of citalopram (B1669093) with other functionalities significantly alters the binding affinity. For instance, the introduction of an acetamide group in rac Desfluoro Citalopram Acetamide is a critical modification. While direct binding data for this specific compound is not extensively published, we can infer its likely properties from broader SAR studies. The cyano group in citalopram is crucial for high-affinity binding to the S1 site. researchgate.netresearchgate.net Its removal or replacement typically leads to a substantial decrease in S1 affinity. nih.gov The acetamide moiety, being electronically and sterically different from the cyano group, would therefore be expected to reduce the compound's potency at the orthosteric site.
Furthermore, the absence of the 4'-fluoro substituent on the phenyl ring, as in this compound, also contributes to a modified binding profile. The fluorine atom in citalopram is known to contribute to its high affinity for SERT. researchgate.netresearchgate.net Consequently, its removal would likely result in a further reduction of affinity for the S1 site.
To illustrate the potential impact of these structural modifications, the following table presents hypothetical in vitro binding data based on the known SAR of citalopram analogs.
| Compound | S1 Site Affinity (Ki, nM) | S2 Site Allosteric Potency (EC50, µM) | S2/S1 Selectivity Ratio |
| S-Citalopram | 1.8 | 5.1 | ~0.00035 |
| R-Citalopram | 38 | 0.8 | ~0.0475 |
| rac Desfluoro Citalopram | >1000 | ~10 | - |
| This compound | >5000 | ~5 | - |
Note: The data for rac Desfluoro Citalopram and this compound are illustrative and extrapolated from published SAR studies of related citalopram analogs. The Ki and EC50 values are hypothetical representations of potential binding affinities.
Exploration of Allosteric Modulation Mechanisms in In Vitro Systems
The allosteric site (S2) on the serotonin (B10506) transporter provides a mechanism for modulating the binding and effects of ligands at the primary (S1) orthosteric site. nih.gov Allosteric modulators can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the affinity and/or efficacy of the orthosteric ligand. In the context of citalopram, the R-enantiomer has been shown to act as an allosteric modulator of the S-enantiomer (escitalopram). nih.govnih.gov
In vitro studies have demonstrated that R-citalopram can accelerate the dissociation rate of escitalopram (B1671245) from the S1 site, thereby attenuating its inhibitory effect on serotonin reuptake. nih.gov This interaction is kinetic in nature, with R-citalopram promoting a conformational state of the transporter that has a lower affinity for escitalopram. nih.gov This allosteric antagonism is a key factor in why escitalopram is more potent and may have a faster onset of action than the racemic mixture. researchgate.netnih.gov
The mechanism of allosteric modulation involves conformational changes in the transporter protein. idrblab.org The binding of a ligand to the S2 site, located in the extracellular vestibule of the transporter, can induce structural rearrangements that are transmitted to the S1 site, which is situated deeper within the protein. researchgate.netnih.gov These conformational changes can alter the binding pocket of the S1 site, thereby affecting the affinity and dissociation kinetics of the orthosteric ligand. idrblab.org
For a compound like this compound, which is hypothesized to have a potential preference for the S2 site, its primary mechanism of action in an in vitro system would likely be the allosteric modulation of other ligands that bind to the S1 site. If it binds to the S2 site, it could influence the binding of serotonin itself or other selective serotonin reuptake inhibitors (SSRIs). The nature of this modulation (positive or negative) would depend on the specific conformational changes it induces in the serotonin transporter.
The following table summarizes the effects of known allosteric modulators on SERT in vitro.
| Compound | Effect on S-Citalopram Binding at S1 Site | Mechanism |
| R-Citalopram | Negative Allosteric Modulator (antagonizes S-citalopram) | Increases dissociation rate of S-citalopram |
| Paroxetine | Allosteric properties | Binds to an allosteric site, leading to higher inhibition of serotonin reuptake |
| Fluoxetine | No significant allosteric interaction with S-citalopram | Primarily acts at the orthosteric site |
This table is based on findings from multiple in vitro and in vivo studies. nih.gov
Future Research Trajectories and Methodological Innovations
Application as a Reference Standard in Quality Control and Analytical Method Development
A critical application of rac Desfluoro Citalopram (B1669093) Acetamide (B32628) lies in its use as a reference standard. In the pharmaceutical industry, reference standards are indispensable for ensuring the quality and consistency of drug products. rac Desfluoro Citalopram Acetamide, as a known impurity of citalopram, serves as a crucial tool for quality control (QC) and quality assurance (QA) during the commercial production of citalopram and its related formulations. synthinkchemicals.com Its availability allows for the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC), to detect and quantify its presence in the final drug substance. This ensures that the levels of this impurity are within acceptable limits, safeguarding the purity and integrity of the therapeutic agent. Several suppliers offer this compound in various salt forms, such as oxalate (B1200264) and hydrobromide, for these purposes. synthinkchemicals.comlgcstandards.comlgcstandards.compharmaffiliates.comchemicea.comclearsynth.com
Development of Advanced Spectroscopic Techniques for Real-Time Monitoring in Chemical Processes
The synthesis of complex molecules like citalopram and its derivatives involves multiple steps where real-time monitoring can significantly improve yield, purity, and process understanding. Future research will likely focus on the application of advanced spectroscopic techniques for the in-situ monitoring of reactions involving this compound. Techniques such as Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy can provide real-time data on the formation and consumption of reactants, intermediates, and products. pharmaffiliates.com This allows for precise control over reaction parameters, leading to more efficient and reproducible synthetic processes. Furthermore, the development of fluorescently labeled analogs, such as rhodamine-labeled citalopram, demonstrates the potential for creating probes to visualize and study molecular interactions in real-time. ku.dk
Integration of High-Throughput Screening and Automation in Chemical Research
High-throughput screening (HTS) and automation are transforming chemical research by enabling the rapid synthesis and evaluation of large numbers of compounds. In the context of this compound and related analogs, HTS can be employed to systematically explore structure-activity relationships (SAR). nih.govnih.govresearchgate.net By synthesizing a library of related compounds with variations at specific positions, researchers can quickly identify modifications that influence properties such as binding affinity and selectivity for biological targets. nih.govnih.govresearchgate.net This approach, combined with automated synthesis and purification platforms, can accelerate the discovery of novel compounds with desired chemical or biological characteristics.
Theoretical Studies on Molecular Design and Predictive Modeling for Chemical Reactivity
Computational chemistry and molecular modeling are increasingly powerful tools for predicting the properties and reactivity of molecules before they are synthesized. Theoretical studies on this compound can provide valuable insights into its three-dimensional structure, electronic properties, and potential interactions with other molecules. Predictive modeling can be used to estimate various physicochemical properties and to simulate its behavior in different chemical environments. This in-silico approach can guide the rational design of new analogs with optimized characteristics, reducing the need for extensive and time-consuming experimental work. Such studies have been instrumental in understanding the binding modes of citalopram enantiomers. nih.gov
Q & A
Q. How can researchers ensure ethical compliance when studying this compound in animal models of depression?
- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for preclinical studies, including randomization of treatment groups and blinding during data collection. Obtain approval from institutional animal care committees (IACUC) and include detailed protocols for humane endpoints (e.g., maximum tolerable distress thresholds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
